molecular formula C23H20N4O4S2 B565439 2-[(4-Methoxybenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile CAS No. 1144853-59-7

2-[(4-Methoxybenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile

Cat. No.: B565439
CAS No.: 1144853-59-7
M. Wt: 480.557
InChI Key: YEEKKDMABQLVBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxybenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile typically involves multiple steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction involving an aniline derivative and a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxybenzyl Group: This step involves the alkylation of the indolinone core with a methoxybenzyl halide in the presence of a base such as potassium carbonate.

    Attachment of the Thiomorpholinosulfonyl Group: The thiomorpholinosulfonyl group is introduced via a nucleophilic substitution reaction, where a thiomorpholine derivative reacts with a sulfonyl chloride in the presence of a base.

    Formation of the Malononitrile Moiety: The final step involves the condensation of the modified indolinone with malononitrile under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the indolinone core, potentially converting the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Formation of alcohol derivatives of the indolinone core.

    Substitution: Various substituted thiomorpholinosulfonyl derivatives.

Scientific Research Applications

2-[(4-Methoxybenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to bind to specific protein sites.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The indolinone core is known to inhibit certain kinases, which are enzymes involved in signal transduction pathways. The thiomorpholinosulfonyl group enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Methoxybenzyl)-2-oxoindolin-3-ylidene]malononitrile: Lacks the thiomorpholinosulfonyl group, resulting in different biological activity.

    2-[(4-Methoxybenzyl)-2-oxo-5-(morpholinosulfonyl)indolin-3-ylidene]malononitrile: Contains a morpholine ring instead of a thiomorpholine ring, affecting its chemical reactivity and biological properties.

Uniqueness

The presence of the thiomorpholinosulfonyl group in 2-[(4-Methoxybenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile imparts unique chemical and biological properties, such as enhanced binding affinity to certain proteins and increased stability under physiological conditions. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[1-[(4-methoxyphenyl)methyl]-2-oxo-5-thiomorpholin-4-ylsulfonylindol-3-ylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4S2/c1-31-18-4-2-16(3-5-18)15-27-21-7-6-19(33(29,30)26-8-10-32-11-9-26)12-20(21)22(23(27)28)17(13-24)14-25/h2-7,12H,8-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEKKDMABQLVBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)S(=O)(=O)N4CCSCC4)C(=C(C#N)C#N)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655220
Record name {1-[(4-Methoxyphenyl)methyl]-2-oxo-5-(thiomorpholine-4-sulfonyl)-1,2-dihydro-3H-indol-3-ylidene}propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1144853-59-7
Record name {1-[(4-Methoxyphenyl)methyl]-2-oxo-5-(thiomorpholine-4-sulfonyl)-1,2-dihydro-3H-indol-3-ylidene}propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.